2,4-Bis(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H3ClF6O2S and a molecular weight of 312.62 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
One common method involves the reaction of 2,4-dichlorobenzotrifluoride with sulfur trioxide and chlorine gas to form the desired sulfonyl chloride . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the process.
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.
Common reagents used in these reactions include bases like triethylamine, solvents such as acetonitrile, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Scientific Research Applications
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a single trifluoromethyl group and is used in similar reactions but may exhibit different reactivity and selectivity.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar to the 2,4-isomer, but with different positional isomerism, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to compounds with fewer trifluoromethyl groups.
Biological Activity
2,4-Bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound characterized by its distinctive trifluoromethyl groups and sulfonyl chloride functionality. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for drug discovery.
- Molecular Formula : C8H4ClF6O2S
- Molecular Weight : 296.63 g/mol
- CAS Number : 376637-88-6
The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further biological evaluation.
This compound is believed to act primarily as an inhibitor of carbonic anhydrase enzymes, particularly carbonic anhydrase IX (CA IX), which is overexpressed in various solid tumors. The inhibition of CA IX can disrupt pH regulation and promote apoptosis in cancer cells.
Target Enzymes
- Carbonic Anhydrase IX (CA IX) : Involved in maintaining acid-base balance and is a target for cancer therapy.
- Other Potential Targets : Based on structural similarities with other sulfonamide derivatives, this compound may interact with various enzymes involved in metabolic pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT116 and A549.
Antibacterial Activity
The antibacterial properties of related compounds have also been explored, with some derivatives showing potent activity against Gram-negative bacteria such as E. coli. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics.
Case Studies
- Inhibition of Carbonic Anhydrase IX : A study demonstrated that this compound effectively inhibits CA IX, leading to reduced cell proliferation in tumor models.
- Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between this compound and CA IX, suggesting a strong potential for therapeutic applications in oncology.
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZFWPHXQNOEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238818 | |
Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376637-88-6 | |
Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376637-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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